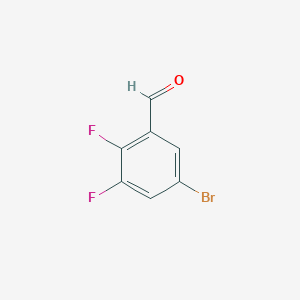

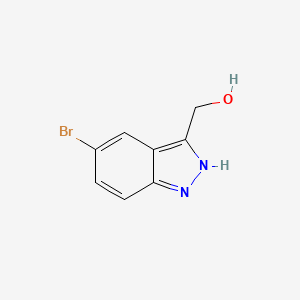

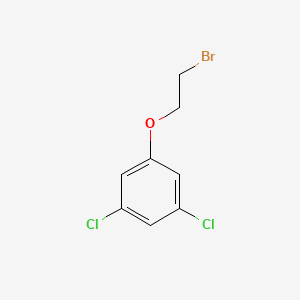

1-(2-Bromoethoxy)-3,5-dichlorobenzene

Overview

Description

Synthesis Analysis

The synthesis of bromo- and chloro-substituted benzene derivatives can involve various strategies, including gold-catalyzed rearrangements, domino cyclization, and elimination reactions. For instance, a gold-catalyzed synthesis of 1-bromo/chloro-2-carboxy-1,3-dienes using halogenated alkynes as substrates has been developed, which is highly diastereoselective and involves a 1,2-acyloxy migration . Additionally, the synthesis of 1-bromo-2-amino-3-butene derivatives from homoallylic trichloroacetimidates via N-bromoacetamide-mediated domino cyclization and elimination has been reported . These methods could potentially be adapted for the synthesis of 1-(2-Bromoethoxy)-3,5-dichlorobenzene by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of halogenated benzene derivatives can be studied using various spectroscopic techniques, including FT-IR, FT-Raman, and NMR. For example, the FT-IR and FT-Raman spectra of 1-bromo-4-chlorobenzene have been recorded, and computational methods such as HF and DFT have been used to describe the vibrational modes . Similarly, the structure and conformational analysis of other brominated compounds have been investigated using NMR spectroscopy and X-ray structural analysis . These techniques could be applied to determine the molecular structure of 1-(2-Bromoethoxy)-3,5-dichlorobenzene.

Chemical Reactions Analysis

Bromo- and chloro-substituted benzene derivatives can participate in various chemical reactions, including Diels-Alder and cross-coupling reactions . The reactivity of such compounds can be influenced by the presence of halogen substituents, as seen in the preparation of various 1-substituted 1-bromoethene products using 1-bromo-1-lithioethene . The chemical reactivity of 1-(2-Bromoethoxy)-3,5-dichlorobenzene could be explored in the context of these reactions to synthesize new compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo- and chloro-substituted benzene derivatives can be characterized by their spectroscopic features, electronic structure, and reactivity. Computational studies, such as DFT calculations, can provide insights into the electronic density, NLO properties, and quantum chemical descriptors of these compounds . Additionally, the solvation effects and crystal structures of such compounds can be analyzed to understand their behavior in different environments . These analyses can help predict the properties of 1-(2-Bromoethoxy)-3,5-dichlorobenzene.

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

1-(2-bromoethoxy)-3,5-dichlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrCl2O/c9-1-2-12-8-4-6(10)3-7(11)5-8/h3-5H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSJVOSZFQCWPSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)OCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrCl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40623813 | |

| Record name | 1-(2-Bromoethoxy)-3,5-dichlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40623813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Bromoethoxy)-3,5-dichlorobenzene | |

CAS RN |

18800-31-2 | |

| Record name | 1-(2-Bromoethoxy)-3,5-dichlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40623813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.